molecular formula C14H21NO3 B6198767 tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate CAS No. 2680528-98-5

tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate

Cat. No.: B6198767
CAS No.: 2680528-98-5
M. Wt: 251.3
InChI Key:
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Description

tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate: is a synthetic organic compound with a complex structure that includes a morpholine ring, a cyclopropyl group, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Researchers explore its effects on various biological pathways to identify potential drug candidates .

Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in these interactions can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: The presence of both the cyclopropyl and ethynyl groups in this compound makes it unique compared to other morpholine derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate involves the reaction of tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate with appropriate reagents.", "Starting Materials": [ "3-cyclopropyl-3-ethynylmorpholine", "tert-butyl chloroformate", "triethylamine", "dimethylformamide", "sodium hydride", "methanol" ], "Reaction": [ "Step 1: 3-cyclopropyl-3-ethynylmorpholine is reacted with tert-butyl chloroformate and triethylamine in dimethylformamide to form tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate.", "Step 2: Sodium hydride is added to a solution of tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate in dry THF to form the corresponding sodium salt.", "Step 3: The sodium salt is then treated with tert-butyl bromoacetate in dry THF to form tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate." ] }

CAS No.

2680528-98-5

Molecular Formula

C14H21NO3

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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